3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride
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Overview
Description
3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C14H19N.ClH. It is characterized by a spiro structure, where a naphthalene moiety is fused to a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spiro formation. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters is crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives are often used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated spiro compounds .
Scientific Research Applications
3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. It is known to act as a potassium-competitive acid blocker, which inhibits the activity of certain enzymes involved in acid production. This mechanism is particularly relevant in the context of gastrointestinal research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidin]-1-one hydrochloride
- 3,4-Dihydro-spiro[naphthalene-1,4’-piperidine] hydrochloride
Uniqueness
Compared to similar compounds, 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride exhibits unique properties due to its specific spiro structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14;/h1-4,15H,5-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOIUTUSAFEJSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CC3=CC=CC=C31.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-22-1 |
Source
|
Record name | 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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